molecular formula C10H11F2NO B13161996 3-Amino-3-(3,5-difluorophenyl)cyclobutan-1-ol

3-Amino-3-(3,5-difluorophenyl)cyclobutan-1-ol

Katalognummer: B13161996
Molekulargewicht: 199.20 g/mol
InChI-Schlüssel: XUXDORPACCCLKX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Amino-3-(3,5-difluorophenyl)cyclobutan-1-ol is a chemical compound with the molecular formula C10H11F2NO It is characterized by the presence of an amino group, a difluorophenyl group, and a cyclobutanol ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(3,5-difluorophenyl)cyclobutan-1-ol typically involves the following steps:

    Formation of the Cyclobutanol Ring: The cyclobutanol ring can be synthesized through a cycloaddition reaction involving suitable precursors.

    Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Amination: The amino group is introduced through an amination reaction, often using ammonia or an amine derivative under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Specific details on industrial production methods are often proprietary and may vary between manufacturers.

Analyse Chemischer Reaktionen

Types of Reactions

3-Amino-3-(3,5-difluorophenyl)cyclobutan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The amino and difluorophenyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens, acids, or bases under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

3-Amino-3-(3,5-difluorophenyl)cyclobutan-1-ol has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research may explore its potential therapeutic applications, such as in drug development or as a pharmacological tool.

    Industry: It can be used in the development of new materials, catalysts, or other industrial applications.

Wirkmechanismus

The mechanism of action of 3-Amino-3-(3,5-difluorophenyl)cyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The amino group and difluorophenyl group may play key roles in its binding to target molecules, influencing its biological activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-(3,5-Difluorophenyl)cyclobutan-1-ol: Lacks the amino group, which may result in different chemical and biological properties.

    3-Amino-3-(3,5-difluorophenyl)cyclobutan-1-one:

    3-((3,5-Difluorophenyl)amino)-3-methylbutan-1-ol: Contains a methyl group and a different structural arrangement, which may affect its properties and uses.

Uniqueness

3-Amino-3-(3,5-difluorophenyl)cyclobutan-1-ol is unique due to the combination of its amino group, difluorophenyl group, and cyclobutanol ring. This unique structure imparts specific chemical reactivity and potential biological activity, distinguishing it from similar compounds.

Eigenschaften

Molekularformel

C10H11F2NO

Molekulargewicht

199.20 g/mol

IUPAC-Name

3-amino-3-(3,5-difluorophenyl)cyclobutan-1-ol

InChI

InChI=1S/C10H11F2NO/c11-7-1-6(2-8(12)3-7)10(13)4-9(14)5-10/h1-3,9,14H,4-5,13H2

InChI-Schlüssel

XUXDORPACCCLKX-UHFFFAOYSA-N

Kanonische SMILES

C1C(CC1(C2=CC(=CC(=C2)F)F)N)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.